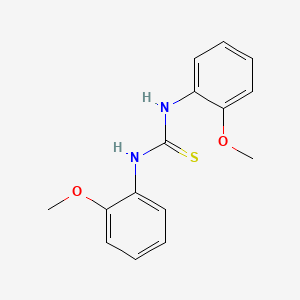

1,3-Bis(2-methoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

CAS No. |

1226-64-8 |

|---|---|

Molecular Formula |

C15H16N2O2S |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1,3-bis(2-methoxyphenyl)thiourea |

InChI |

InChI=1S/C15H16N2O2S/c1-18-13-9-5-3-7-11(13)16-15(20)17-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H2,16,17,20) |

InChI Key |

SLCJUVBRGGUTNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis 2 Methoxyphenyl Thiourea

Established Synthetic Protocols

Conventional Synthetic Routes

The traditional synthesis of 1,3-disubstituted thioureas often involves the reaction of an amine with a thiocarbonyl transfer reagent. A well-established method for synthesizing 1,3-Bis(2-methoxyphenyl)thiourea involves the reaction of 2-methoxyaniline with carbon disulfide. In this procedure, two equivalents of the aniline (B41778) react with one equivalent of carbon disulfide. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated to drive the reaction to completion. The mechanism involves the nucleophilic attack of the amine on the carbon of carbon disulfide, followed by the elimination of hydrogen sulfide (B99878) upon reaction with a second amine molecule.

Another conventional approach involves the use of thiophosgene (B130339) or its derivatives, which react with the corresponding amine to form an isothiocyanate intermediate. This intermediate then reacts with another molecule of the amine to yield the desired 1,3-disubstituted thiourea (B124793). However, the high toxicity and hazardous nature of thiophosgene have led to a decline in its use in favor of safer alternatives.

A classic, though less common for this specific compound, method for converting a urea (B33335) to a thiourea is through the use of a thionating agent like Lawesson's reagent. This involves the direct conversion of the carbonyl group of 1,3-bis(2-methoxyphenyl)urea (B74739) to a thiocarbonyl group. The reaction is typically performed by heating the urea with Lawesson's reagent in an anhydrous solvent like toluene.

| Reactants | Reagent | Conditions | Product | Reference |

| 2-Methoxyaniline | Carbon Disulfide | Ethanol, Reflux | 1,3-Bis(2-methoxyphenyl)thiourea | General Knowledge |

| 1,3-Bis(2-methoxyphenyl)urea | Lawesson's Reagent | Toluene, Reflux | 1,3-Bis(2-methoxyphenyl)thiourea | General Knowledge |

One-Pot and Multistep Approaches

One-pot syntheses have gained prominence due to their efficiency, reduced waste generation, and operational simplicity. For the synthesis of 1,3-disubstituted thioureas, one-pot procedures often involve the in-situ generation of an isothiocyanate from an amine, followed by its reaction with another amine.

A notable one-pot, three-component reaction involves the reaction of an amine, an isothiocyanate, and a nitroepoxide under catalyst-free conditions to produce 2-iminothiazoles, with the initial step being the formation of a thiourea. nih.gov While not directly yielding 1,3-Bis(2-methoxyphenyl)thiourea, this methodology highlights the feasibility of one-pot thiourea formation. A more direct one-pot approach for 1,3-diaryl thioureas involves the reaction of an aldehyde, thiourea, and an orthoformate in a catalyst-free system. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Reference |

| Benzaldehyde | Thiourea | Trimethyl orthoformate | DMF | 80 °C | 1,1'-(Phenylmethylene)bis(thiourea) | beilstein-journals.orgbeilstein-journals.org |

| Amine | Isothiocyanate | Nitroepoxide | THF | 10–15 °C | 2-Iminothiazole (via thiourea intermediate) | nih.gov |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These modern approaches often utilize alternative energy sources to accelerate reactions and reduce the need for harsh conditions.

Sonochemical Methods and Ultrasound Irradiation

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.

While a specific protocol for the sonochemical synthesis of 1,3-Bis(2-methoxyphenyl)thiourea is not widely reported, the general principles of ultrasound-assisted synthesis are applicable. A hypothetical sonochemical synthesis would involve irradiating a mixture of 2-methoxyaniline and a suitable thiocarbonyl source (like carbon disulfide or an isothiocyanate) in a suitable solvent with high-frequency ultrasound. This method has the potential to shorten reaction times and improve yields compared to conventional heating. Research has demonstrated the successful ultrasound-assisted synthesis of various organoselenium compounds, highlighting the potential of this technique for related sulfur compounds. elsevierpure.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized chemical synthesis by offering rapid reaction times, higher yields, and often, cleaner reaction profiles. nih.gov Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase.

The synthesis of 1,3-diaryl thioureas can be significantly accelerated using microwave irradiation. For instance, the reaction of an aryl isothiocyanate with an arylamine can be completed in minutes under microwave heating, compared to hours with conventional methods. nih.govmdpi.com A typical procedure would involve placing the reactants in a microwave-safe vessel with a suitable solvent (or solvent-free) and irradiating the mixture at a specific temperature and power for a short duration. This method offers a significant improvement in terms of energy efficiency and throughput. nih.gov

| Reactants | Solvent | Microwave Conditions | Reaction Time | Yield | Reference |

| Arylhydrazonopropanals, Acetoacetanilide | 1,4-Dioxane | 200 W, 40 °C | 3 min | High | nih.gov |

| Ethyl acetoacetate, Thiourea, Aromatic aldehyde | - | - | Reduced | Increased by 17-23% | nih.gov |

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing by-products and reaction time. Key parameters that are often optimized include temperature, solvent, catalyst, and reactant stoichiometry.

For the synthesis of 1,3-diaryl thioureas, the choice of solvent can have a significant impact on the reaction outcome. Solvents are selected based on their ability to dissolve the reactants and their boiling point, which influences the reaction temperature under conventional heating. In microwave-assisted synthesis, the dielectric properties of the solvent are also a critical factor.

The reaction temperature is another key parameter. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of undesirable by-products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. For instance, in some thiourea syntheses, increasing the temperature from 60 °C to 80 °C significantly improves the yield, while further increases may lead to side reactions.

The molar ratio of the reactants is also a critical factor to optimize. Using a slight excess of one reactant can help to drive the reaction to completion, but a large excess can lead to purification challenges and increased waste. Statistical methods, such as factorial design, can be employed to systematically study the effects of multiple parameters and their interactions to identify the optimal reaction conditions. mdpi.com

Molecular Spectroscopic Characterization of 1,3 Bis 2 Methoxyphenyl Thiourea

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a detailed fingerprint of the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1,3-Bis(2-methoxyphenyl)thiourea is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The N-H stretching vibrations of the thiourea (B124793) moiety typically appear in the region of 3300 cm⁻¹. researchgate.net The presence of the aromatic rings is confirmed by the C-H stretching vibrations, which are expected above 3000 cm⁻¹, and the C=C stretching vibrations within the ring, which typically appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the thiourea group are also prominent. A key absorption is that of the C=S (thione) group, which is generally observed in the 800-700 cm⁻¹ region. researchgate.netresearchgate.net The methoxy (B1213986) group (-OCH₃) will exhibit characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band.

Table 1: Characteristic FT-IR Bands for 1,3-Bis(2-methoxyphenyl)thiourea

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretching | Thiourea |

| >3000 | C-H stretching | Aromatic |

| ~2950-2850 | C-H stretching | Methoxy (-OCH₃) |

| ~1600-1450 | C=C stretching | Aromatic |

| ~1280-1500 | N-C=S stretching | Thiourea |

| ~1250 | C-O stretching | Methoxy (-OCH₃) |

| ~800-700 | C=S stretching | Thiourea |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For 1,3-Bis(2-methoxyphenyl)thiourea, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C=S stretching mode. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For the related compound, 1,3-diphenylthiourea, the FT-Raman spectrum shows characteristic bands for the ring breathing mode of the benzene (B151609) ring. researchgate.net

Table 2: Expected Raman Bands for 1,3-Bis(2-methoxyphenyl)thiourea

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| >3000 | C-H stretching | Aromatic |

| ~1600 | C=C stretching | Aromatic |

| ~1000 | Ring breathing | Aromatic |

| ~800-700 | C=S stretching | Thiourea |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of their nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1,3-Bis(2-methoxyphenyl)thiourea will show distinct signals for the protons in different chemical environments. The protons of the N-H groups in the thiourea moiety are expected to appear as a broad singlet in the downfield region of the spectrum. The aromatic protons on the two methoxyphenyl rings will give rise to a complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the two equivalent methoxy groups (-OCH₃) will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for 1,3-Bis(2-methoxyphenyl)thiourea

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Downfield (variable) | Broad Singlet | N-H (Thiourea) |

| 6.8 - 7.5 | Multiplet | Ar-H (Aromatic) |

| ~3.9 | Singlet | -OCH₃ (Methoxy) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The most downfield signal is typically that of the thiocarbonyl carbon (C=S) of the thiourea group, which is expected to appear around δ 180 ppm. nih.gov The carbon atoms of the two aromatic rings will resonate in the region of δ 110-160 ppm. The carbon atom attached to the methoxy group (C-O) will be deshielded, while the other aromatic carbons will show distinct signals based on their substitution pattern. The carbon of the methoxy group (-OCH₃) will appear as a signal in the upfield region, typically around δ 55-60 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for 1,3-Bis(2-methoxyphenyl)thiourea

| Chemical Shift (ppm) | Assignment |

| ~180 | C=S (Thiocarbonyl) |

| 110 - 160 | Ar-C (Aromatic) |

| ~56 | -OCH₃ (Methoxy) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Thiourea and its derivatives typically exhibit absorption maxima in the ultraviolet region. For pivaloylthiourea derivatives, two vital chromophores, C=O and C=S, show maximum absorptions at around 230 nm and 290 nm, respectively. researchgate.net The UV-Vis spectrum of 1,3-Bis(2-methoxyphenyl)thiourea is expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings and the n → π* transition of the thiocarbonyl group. The presence of the methoxy groups as auxochromes on the phenyl rings may cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,3-diphenylthiourea.

Table 5: Expected UV-Vis Absorption Maxima for 1,3-Bis(2-methoxyphenyl)thiourea

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~230-260 | π → π | Aromatic Rings |

| ~290-310 | n → π | C=S (Thiocarbonyl) |

Crystallographic Analysis and Supramolecular Assembly of 1,3 Bis 2 Methoxyphenyl Thiourea

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis reveals that 1,3-bis(2-methoxyphenyl)thiourea crystallizes in the monoclinic system. nih.gov The study provides precise data on the molecule's geometry and the spatial arrangement of its constituent atoms.

The solid-state conformation of 1,3-bis(2-methoxyphenyl)thiourea is characterized by a specific orientation of its phenyl rings relative to the central thiourea (B124793) core. The aromatic substituents adopt a syn and anti conformation with respect to the sulfur atom. nih.gov The entire S=CN₂ moiety is essentially planar, indicating a degree of rigidity in this part of the molecule. nih.gov

The bond lengths within the thiourea core of the molecule provide evidence for amide-type resonance. The N–C bond lengths are approximately 1.3469(15) Å and 1.3488(16) Å. nih.govresearchgate.net These values are intermediate between a typical N–C single bond and a C=N double bond, suggesting delocalization of electron density across the N–C–N fragment. nih.gov This resonance is a common feature in thiourea derivatives and influences the chemical reactivity and coordination properties of the molecule. nih.govnih.gov

Table 1: Selected Bond Lengths for 1,3-Bis(2-methoxyphenyl)thiourea

| Bond | Length (Å) |

| N1–C8 | 1.3469 (15) |

| N2–C8 | 1.3488 (16) |

| S1–C8 | 1.6835 (17) (typical) |

Data sourced from similar thiourea structures for comparative purposes. nih.gov

The geometry around the central carbon atom of the thiourea group is trigonal planar, as expected. The bond angles within this core are consistent with sp² hybridization.

The two 2-methoxyphenyl rings are not coplanar with the central thiourea unit. The dihedral angles between the least-squares plane of the S=CN₂ moiety and the planes of the two aromatic rings are 59.80(5)° and 73.41(4)°. nih.govresearchgate.net Furthermore, the two phenyl rings are themselves twisted with respect to each other, with a dihedral angle of 56.83(4)° between their planes. nih.govresearchgate.net This twisted conformation is a significant feature of the molecule's three-dimensional shape.

Table 2: Key Dihedral Angles in 1,3-Bis(2-methoxyphenyl)thiourea

| Planes Involved | Dihedral Angle (°) |

| Thiourea (S=CN₂) Plane & Phenyl Ring 1 Plane | 59.80 (5) |

| Thiourea (S=CN₂) Plane & Phenyl Ring 2 Plane | 73.41 (4) |

| Phenyl Ring 1 Plane & Phenyl Ring 2 Plane | 56.83 (4) |

The crystal packing of 1,3-bis(2-methoxyphenyl)thiourea is dominated by a network of hydrogen bonds and other non-covalent interactions, which assemble the individual molecules into a stable supramolecular structure.

In the crystal lattice, molecules of 1,3-bis(2-methoxyphenyl)thiourea form centrosymmetric dimers. nih.govresearchgate.net This pairing is achieved through a classic intermolecular hydrogen bonding motif, where the amino hydrogen of one molecule interacts with the sulfur atom of a neighboring molecule (N—H⋯S). These interactions create a characteristic R²₂(8) ring motif in graph-set analysis. nih.gov This type of inversion dimer formation is a common and robust feature in the crystal structures of many thiourea derivatives.

Table 3: Hydrogen Bond Geometry

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Operation for A |

| N1–H1N···S1 | 0.81(2) | 2.65(2) | 3.4284(12) | 161(2) | -x+1, -y, -z+1 |

Note: The data in the tables is based on the crystallographic information file for 1,3-bis(2-methoxyphenyl)thiourea and related structures.

Intermolecular Interactions and Hydrogen Bonding Networks

Graph-Set Analysis of Hydrogen Bond Motifs

A critical aspect of the supramolecular assembly of 1,3-bis(2-methoxyphenyl)thiourea is the presence of classical hydrogen bonds. These interactions play a pivotal role in the formation of distinct molecular aggregates within the crystal lattice. The hydrogen atoms associated with the secondary amine groups are key participants in these bonding patterns. nih.gov

One of the amine protons engages in a conventional N—H⋯S hydrogen bond. This interaction is directional and leads to the formation of centrosymmetric dimers. In these dimers, two molecules are linked through a pair of N—H⋯S hydrogen bonds. The systematic analysis of these hydrogen-bonding patterns using graph-set theory provides a concise descriptor for this motif. nih.gov On the unitary level, the descriptor for these classical hydrogen bonds is R²₂(8). nih.gov This notation indicates a ring (R) formed by two donor (D) and two acceptor (A) atoms, encompassing a total of eight atoms.

The other hydrogen atom of the amine group is involved in an N—H⋯π interaction, further stabilizing the crystal structure. nih.govrsc.org

Crystal Packing and Three-Dimensional Architecture

The crystal structure of 1,3-bis(2-methoxyphenyl)thiourea is characterized by a well-defined three-dimensional arrangement of its constituent molecules. The fundamental building blocks of this architecture are the centrosymmetric dimers formed via the R²₂(8) hydrogen bond motif. These dimers are oriented approximately perpendicular to the crystallographic b-axis. nih.gov

Table 1: Selected Crystallographic and Geometric Data for 1,3-Bis(2-methoxyphenyl)thiourea

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆N₂O₂S |

| Molecular Weight | 288.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.3187 (8) |

| b (Å) | 12.8628 (7) |

| c (Å) | 16.1168 (10) |

| β (°) | 103.790 (3) |

| Volume (ų) | 2882.8 (3) |

| Z | 8 |

| Dihedral Angle (Thiourea - Ring 1) (°) | 59.80 (5) |

| Dihedral Angle (Thiourea - Ring 2) (°) | 73.41 (4) |

| Dihedral Angle (Ring 1 - Ring 2) (°) | 56.83 (4) |

| Shortest Centroid-Centroid Distance (Å) | 4.0958 (8) |

Data sourced from van Rooyen, Betz, & van Brecht (2011). nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netresearchgate.net This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction. researchgate.net

While a specific, detailed Hirshfeld surface analysis with quantitative breakdowns of intermolecular contacts for 1,3-bis(2-methoxyphenyl)thiourea is not available in the reviewed literature, the principles of this analysis can be applied to its known crystal structure to infer the nature of its intermolecular interactions. The analysis partitions the crystal space into regions where the electron density of a given molecule dominates, providing a visual representation of the molecular shape within the crystal.

H···H Contacts: Given the abundance of hydrogen atoms on the phenyl rings and methoxy (B1213986) groups, these contacts, which represent van der Waals interactions, would likely constitute a significant portion of the total surface area. In many organic molecules, these are the most prevalent type of contact.

O···H/H···O Contacts: The presence of methoxy groups and the N-H groups would lead to these types of interactions. The sharp spikes in the fingerprint plot corresponding to these contacts would provide evidence for hydrogen bonds, including the N—H⋯S and N—H⋯π interactions, as well as weaker C—H⋯O interactions.

S···H/H···S Contacts: The prominent N—H⋯S hydrogen bonds forming the R²₂(8) motif would be clearly visible as distinct features on the fingerprint plot.

C···H/H···C Contacts: These contacts are associated with the C—H⋯π interactions and general van der Waals forces between the aromatic rings and other parts of the molecules.

N···H/H···N Contacts: These would also be present, corresponding to the hydrogen bonding involving the nitrogen atoms of the thiourea core.

Coordination Chemistry of 1,3 Bis 2 Methoxyphenyl Thiourea

Ligand Design and Coordination Capabilities

The compound 1,3-bis(2-methoxyphenyl)thiourea is a molecule of significant interest in coordination chemistry due to its structural features, which allow for a variety of bonding interactions with metal centers. isca.meresearchgate.net Its design incorporates multiple potential donor sites and the capacity to adapt its binding mode in response to the chemical environment.

Role of the Thiourea (B124793) Moiety as a Versatile Ligand

The thiourea core, characterized by the N-C(=S)-N fragment, is central to the ligand's versatility. researchgate.net Thiourea and its derivatives are well-established as adaptable ligands in coordination chemistry, a capability that stems from several key factors. researchgate.netcivilica.com The presence of both "hard" nitrogen and "soft" sulfur donor atoms within the same functional group allows these ligands to coordinate with a wide array of metal ions, accommodating their varying Lewis acidity. civilica.com

The structural versatility of the thiourea moiety is further enhanced by its ability to form stable inter- and intramolecular hydrogen bonds, which influences its binding modes with metal ions. researchgate.net This adaptability allows thiourea derivatives to participate in numerous coordination possibilities, acting as building blocks in diverse chemical applications from catalysis to materials science. researchgate.netcivilica.com

Analysis of Potential Donor Atoms (Nitrogen, Sulfur, Oxygen)

The coordination potential of 1,3-bis(2-methoxyphenyl)thiourea is defined by its three types of donor atoms: sulfur, nitrogen, and oxygen.

Sulfur: The sulfur atom of the thiocarbonyl group (C=S) is considered a soft donor atom. civilica.com Consistent with the Hard and Soft Acids and Bases (HSAB) principle, it shows a strong affinity for soft metal ions like Palladium(II). Coordination typically occurs through this sulfur atom, which is supported by extensive studies on various thiourea-metal complexes. researchgate.netmdpi.com

Nitrogen: The two nitrogen atoms of the thiourea backbone are "hard" donors. civilica.com While they can participate in coordination, they often do so after deprotonation, acting as anionic donors. In the neutral form, their donor strength is less pronounced compared to the sulfur atom. However, in chelating modes, one nitrogen atom can bind to a metal center along with the sulfur atom, forming a stable four-membered ring. mdpi.com

Oxygen: The presence of two methoxy (B1213986) (-OCH₃) groups on the phenyl rings introduces oxygen atoms as additional potential donor sites. isca.me These etheric oxygens are hard donors and could participate in chelation, particularly with hard or borderline metal ions. This could lead to the formation of larger, more stable chelate rings involving the S, N, and O atoms, making the ligand potentially multidentate. researchgate.net

Ligand Behavior under Varying pH Conditions

The coordination behavior of 1,3-bis(2-methoxyphenyl)thiourea is significantly influenced by the pH of the medium. This variability allows it to function in different capacities, enhancing its versatility. isca.meresearchgate.net

Neutral Ligand: Under neutral pH conditions, the ligand typically coordinates in its thione form. The primary coordination site is the soft sulfur atom, which acts as a neutral monodentate donor. mdpi.com

Anionic Ligand: In a basic medium, the ligand can undergo deprotonation at one or both of the N-H groups. The loss of a proton generates an anionic ligand that can act as a bidentate chelator, binding through the sulfur and one of the nitrogen atoms (S,N-coordination). mdpi.com This mode of coordination results in the formation of a stable four-membered chelate ring. mdpi.com Deprotonation enhances the electron-donating ability of the nitrogen atom, making it a more effective donor.

Cationic Ligand: In a strongly acidic environment, the thiourea moiety can be protonated. Protonation is expected to occur at the sulfur atom, as it is the most basic site in the neutral molecule. mdpi.com This would form a cationic species, [HSC(NHR)₂]⁺, which could alter its coordination properties, potentially favoring interactions through other donor atoms or engaging in different types of bonding. isca.meresearchgate.netmdpi.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 1,3-diarylthioureas generally involves the direct reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized by various spectroscopic techniques to elucidate their structure and bonding.

Palladium(II) Complexes

While specific studies on the synthesis of a Palladium(II) complex with 1,3-bis(2-methoxyphenyl)thiourea are not extensively documented, the synthesis can be projected based on established methods for analogous N,N'-disubstituted thioureas.

Synthesis: A typical synthetic route involves the reaction of a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]), with the thiourea ligand in a 1:2 or 1:4 molar ratio in a solvent like ethanol (B145695) or acetonitrile. researchgate.netresearchgate.net The reaction generally proceeds at room temperature or with gentle heating to yield the desired complex, which can be isolated as a precipitate. Depending on the reaction conditions and the ligand-to-metal ratio, complexes with different stoichiometries, such as [Pd(L)₂Cl₂] or [Pd(L)₄]Cl₂, may be formed. researchgate.netresearchgate.net

Spectroscopic Characterization: The coordination of the ligand to the Pd(II) center is confirmed by analyzing shifts in characteristic spectroscopic bands.

| Spectroscopic Technique | Free Ligand (Expected) | Pd(II) Complex (Expected Change) | Rationale for Change |

| FT-IR | ν(C=S) band ~700 cm⁻¹ | Shift to lower frequency (e.g., by 10-40 cm⁻¹) mdpi.com | Weakening of the C=S double bond upon coordination of sulfur to the metal. mdpi.com |

| ν(C-N) band ~1300 cm⁻¹ | Shift to higher frequency mdpi.com | Increased double bond character of the C-N bond due to electron delocalization. mdpi.com | |

| - | Appearance of new band(s) in far-IR region (e.g., ~450 cm⁻¹) | Formation of a new Pd-S bond. | |

| ¹H NMR | N-H proton signal | Downfield shift researchgate.netresearchgate.net | Decrease in electron density on the nitrogen atom upon metal coordination. researchgate.net |

| ¹³C NMR | C=S carbon signal ~170-180 ppm | Upfield shift researchgate.net | Shielding of the carbon atom due to the decrease in the C=S bond order upon S-coordination. researchgate.net |

Cobalt(II) Complexes

The synthesis of Cobalt(II) complexes with 1,3-bis(2-methoxyphenyl)thiourea can be achieved through straightforward methods reported for similar thiourea derivatives.

Synthesis: The general method involves reacting cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) with the thiourea ligand in a suitable solvent, typically ethanol. isca.memdpi.com The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 60 °C), to facilitate the dissolution of reactants and formation of the complex. mdpi.com The resulting product, often a colored solid, can then be isolated by filtration and purified. The stoichiometry of the final complex, for instance [Co(L)₂Cl₂], depends on the molar ratios of the reactants.

Spectroscopic Characterization: Spectroscopic methods are crucial for determining the coordination mode and geometry of the Co(II) complex.

| Spectroscopic Technique | Free Ligand (Expected) | Co(II) Complex (Expected Change) | Rationale for Change |

| FT-IR | ν(C=S) band ~700 cm⁻¹ | Shift to lower frequency isca.me | Indicates coordination through the sulfur atom, weakening the C=S bond. isca.me |

| ν(N-H) band ~3200-3300 cm⁻¹ | Negligible shift | Suggests the N-H groups are not directly involved in coordination in the neutral complex. isca.me | |

| - | Appearance of new band(s) in far-IR region (e.g., ~300 cm⁻¹) | Corresponds to the formation of a Co-S bond. mdpi.com | |

| UV-Vis | Absorption bands in UV region | Appearance of new bands in the visible region | These bands arise from d-d electronic transitions of the Co(II) ion (e.g., ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g for octahedral geometry), and their positions indicate the coordination geometry. researchgate.net |

Copper(II) Complexes

Currently, there is a notable absence of specific research detailing the synthesis and characterization of copper(II) complexes with 1,3-Bis(2-methoxyphenyl)thiourea. However, the broader class of thiourea derivatives has been shown to form stable complexes with copper(II). nih.govnih.govisca.me These complexes often exhibit interesting structural and electronic properties. nih.govnih.gov In many documented cases, copper(II) complexes with N,N'-disubstituted thiourea derivatives feature the ligand coordinating in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov The reaction of copper(II) chloride with various 1,3-disubstituted thiourea derivatives has been shown to yield complexes with a 1:2 metal-to-ligand ratio. nih.gov Some studies have also reported the reduction of Cu(II) to Cu(I) during complexation with certain thiourea ligands. researchgate.net The specific outcomes for 1,3-Bis(2-methoxyphenyl)thiourea would require dedicated experimental investigation.

Other Transition Metal Complexes

Similar to the state of research on its copper(II) complexes, there is a scarcity of published data on the coordination of 1,3-Bis(2-methoxyphenyl)thiourea with other transition metals. Nevertheless, the versatility of thiourea derivatives as ligands for a wide range of transition metals is well-established. researchgate.netresearchgate.netmdpi.com These ligands can coordinate to metals as neutral, monoanionic, or dianionic species, leading to a variety of complex symmetries and structures. nih.gov For instance, complexes of various thiourea derivatives with Fe(II), Ni(II), Zn(II), and Hg(II) have been synthesized and characterized. researchgate.net The coordination in these complexes often occurs through the sulfur atom of the thioamide group. nih.gov The presence of methoxy groups on the phenyl rings of 1,3-Bis(2-methoxyphenyl)thiourea could potentially influence the electronic properties and coordination behavior of the ligand, a hypothesis that awaits experimental verification.

Coordination Modes and Geometries in Metal Complexes

The coordination behavior of 1,3-Bis(2-methoxyphenyl)thiourea is anticipated to be diverse, owing to the presence of multiple potential donor sites: the sulfur atom of the thiocarbonyl group, the two nitrogen atoms of the thiourea backbone, and the oxygen atoms of the methoxy groups. nih.gov The way this ligand binds to a metal center can be categorized into several modes.

Monodentate Coordination Modes

In a monodentate coordination mode, the thiourea ligand binds to a metal center through a single donor atom. For thiourea and its derivatives, the most common point of attachment is the sulfur atom of the thiocarbonyl group. mdpi.comsemanticscholar.org This type of coordination is observed in various metal complexes. mdpi.comresearchgate.net The lone pairs on the sulfur atom make it a soft donor, readily coordinating to soft metal ions. For example, in some palladium(II) complexes, N-phosphorylated thiourea ligands have been shown to coordinate in a monodentate fashion through the sulfur atom. researchgate.netcore.ac.uk

Bidentate Coordination Modes

Bidentate coordination involves the ligand binding to the metal center through two donor atoms, forming a chelate ring. For thiourea derivatives, a common bidentate mode is the N,S-coordination, where the metal is bonded to one of the nitrogen atoms and the sulfur atom. nih.govmdpi.com This mode of coordination often involves the deprotonation of the coordinating nitrogen atom. Another possibility is O,S-coordination, where the sulfur atom and an oxygen atom from a substituent group bind to the metal. semanticscholar.org The formation of such chelate rings generally enhances the thermodynamic stability of the resulting complex. nih.govresearchgate.net

Multidentate and Bridging Coordination Modes

1,3-Bis(2-methoxyphenyl)thiourea has the potential to act as a multidentate ligand, coordinating through more than two donor sites, or as a bridging ligand, connecting two or more metal centers. nih.gov The presence of the two methoxyphenyl groups offers the possibility of the oxygen atoms participating in coordination, which could lead to more complex structures. nih.gov While specific examples for this particular ligand are not documented, bridging coordination through the sulfur atom of the thiourea moiety is a known phenomenon in the coordination chemistry of related ligands.

Thermodynamic Stability of Coordination Compounds

The thermodynamic stability of coordination compounds is a critical aspect of their chemistry, often quantified by stability constants. Chelate ligands, which bind to a metal ion through multiple donor atoms, generally form more thermodynamically stable complexes than their monodentate counterparts, an observation known as the chelate effect. nih.govresearchgate.net

1,3-Bis(2-methoxyphenyl)thiourea, with its potential for bidentate and multidentate coordination, is expected to form thermodynamically stable complexes. nih.gov The formation of a chelate ring, likely involving the sulfur and a nitrogen or oxygen atom, would contribute to this enhanced stability. nih.govresearchgate.net Factors such as the nature of the metal ion, the solvent system, and the pH can significantly influence the stability of the resulting complexes. nih.gov However, without experimental data such as potentiometric titration studies for 1,3-Bis(2-methoxyphenyl)thiourea, any discussion on the thermodynamic stability of its specific coordination compounds remains speculative. chempap.org

Computational Chemistry and Theoretical Investigations of 1,3 Bis 2 Methoxyphenyl Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a pivotal tool in elucidating the characteristics of 1,3-Bis(2-methoxyphenyl)thiourea.

Molecular Geometry Optimization and Structural Validation

Theoretical calculations of the molecular structure of 1,3-Bis(2-methoxyphenyl)thiourea have been performed and compared with experimental data obtained from X-ray crystallography. The optimized geometry reveals specific conformations of the phenyl rings relative to the central thiourea (B124793) core.

In the crystalline state, the molecule exhibits a particular arrangement where the two methoxyphenyl rings are not coplanar. The dihedral angle between the least-squares planes of the two phenyl rings is 56.83(4)°. nih.govresearchgate.net The phenyl rings form dihedral angles of 59.80(5)° and 73.41(4)° with the plane of the central S=CN₂ moiety. nih.govresearchgate.net This non-planar conformation is a key feature of its three-dimensional structure. The central thiourea unit (S=CN₂) is essentially planar, which is indicative of amide-type resonance. nih.govresearchgate.net

A comparison between selected experimental and theoretical geometric parameters for similar thiourea derivatives shows good agreement, validating the computational methods used.

Table 1: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) and Bond Angles (°) for a Related Thiourea Derivative No direct theoretical data for 1,3-Bis(2-methoxyphenyl)thiourea was available in the search results. The table below is for a related compound, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, to illustrate the typical agreement between experimental and calculated values.

| Parameter | Experimental | Calculated (B3LYP) |

|---|---|---|

| R(C-N) | 1.387(2) | 1.389 |

| R(C-C) | 1.399(2) | 1.397 |

| A(C-N-C) | 109.75(14) | 110.35 |

| A(C-C-C) | 121.75(15) | 121.45 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Energy Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of molecular stability and reactivity.

For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electron donation. The LUMO is often distributed over the phenyl rings. A smaller HOMO-LUMO gap suggests higher reactivity and potential for charge transfer within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds Specific HOMO-LUMO data for 1,3-Bis(2-methoxyphenyl)thiourea was not found. This table presents data for other non-fullerene acceptor based compounds to illustrate typical values.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| DTS(FBTTh2)2R1 | -5.321 | -2.990 | 2.331 |

| MSTD2 | -5.311 | -3.091 | 2.220 |

| MSTD3 | -5.221 | -3.081 | 2.140 |

Data from a study on non-fullerene acceptors. nih.gov

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. By using DFT methods, the vibrational modes of 1,3-Bis(2-methoxyphenyl)thiourea can be calculated and correlated with experimental data.

Key vibrational modes for thiourea derivatives include N-H stretching, C=S stretching, and various vibrations of the phenyl rings. For instance, N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. nih.gov The C-S stretching vibration is usually found in the 600-700 cm⁻¹ region. researchgate.net

Table 3: Tentative Vibrational Assignments for a Related Thiourea Compound Detailed vibrational analysis for 1,3-Bis(2-methoxyphenyl)thiourea was not available. The data below for a similar compound illustrates the assignment process.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3486 (FTIR), 3481 (FT-Raman) |

| C-C Ring Stretch | 1446, 1440, 1437, 1424 | 1430 (FTIR), 1444, 1438, 1424 (FT-Raman) |

| C-S Stretch | ~813 (highly coupled) | 808 (IR) |

Data adapted from studies on cyclophosphamide (B585) and 1,3-diphenyl thiourea. nih.govresearchgate.net

Non-Linear Optical (NLO) Properties Calculations

Computational studies can predict the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. DFT calculations have been employed to determine the NLO properties of various thiourea derivatives. nih.govacs.org The presence of donor and acceptor groups and extended π-conjugation can enhance NLO responses. For some organic compounds, the calculated first hyperpolarizability can be significantly higher than that of standard materials like urea (B33335). nih.gov

Intermolecular Interaction Energy Analysis (e.g., Energy Frameworks)

The crystal packing of 1,3-Bis(2-methoxyphenyl)thiourea is stabilized by various intermolecular interactions. In the solid state, molecules form centrosymmetric dimers through N-H···S hydrogen bonds. nih.govresearchgate.net Additionally, an N-H···π interaction is observed. nih.govresearchgate.net The shortest distance between the centroids of two aromatic rings is 4.0958(8) Å. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these non-covalent interactions, which are crucial for understanding the crystal engineering of such compounds. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. While specific MD simulation studies on 1,3-Bis(2-methoxyphenyl)thiourea were not found in the search results, this technique is generally applied to understand the conformational flexibility, interaction with solvents, and mechanical properties of similar organic molecules. mdpi.com For instance, MD simulations have been used to study the interface between energetic crystals and binders, which can be analogous to studying the interactions within a molecular crystal. mdpi.com

Advanced Material and Chemical Applications of 1,3 Bis 2 Methoxyphenyl Thiourea and Its Derivatives

Catalytic Applications

The application of 1,3-Bis(2-methoxyphenyl)thiourea and its related structures in catalysis is a prominent area of research, spanning both metal-free and metal-based systems.

Thiourea (B124793) derivatives have emerged as a significant class of organocatalysts, primarily functioning through hydrogen bonding to activate substrates. In these reactions, the two N-H groups of the thiourea moiety form non-covalent bonds with an electrophilic center of a substrate, enhancing its reactivity toward a nucleophile. This mode of activation is a cornerstone of bifunctional catalysis, where the thiourea unit activates an electrophile while a separate basic or acidic moiety on the catalyst activates the nucleophile.

The catalytic potential of 1,3-Bis(2-methoxyphenyl)thiourea is rooted in its specific molecular structure. Crystal structure analysis reveals that the hydrogen atoms of the secondary amine groups participate in distinct intermolecular interactions. nih.gov One proton forms a classical N–H···S hydrogen bond, leading to the formation of centrosymmetric dimers in the solid state. nih.gov The other N-H group can engage in N–H⋯π interactions with an aromatic system. nih.gov This dual hydrogen-bonding capability is crucial for its function as a catalyst, allowing it to organize and activate reaction partners.

While many studies focus on derivatives with electron-withdrawing groups to enhance the acidity of the N-H protons and thus the strength of the hydrogen bonds, the fundamental mechanism remains the same. For instance, bifunctional amine-thiourea organocatalysts bearing multiple hydrogen-bonding donors have been designed to synergistically activate both the nucleophile and the electrophile in various asymmetric C-C, C-N, and C-S bond-forming reactions.

The sulfur and nitrogen atoms in the thiourea core, along with the oxygen atoms of the methoxy (B1213986) groups, classify 1,3-Bis(2-methoxyphenyl)thiourea as a versatile multidentate ligand capable of coordinating with a wide variety of transition metals. nih.govresearchgate.net This ability has been harnessed in several types of transition metal-catalyzed reactions.

Cross-Coupling Reactions: Thiourea derivatives have been successfully employed as supporting ligands in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. These ligands are often air- and moisture-stable, a significant advantage over air-sensitive phosphine (B1218219) ligands traditionally used for these transformations. acs.orgresearchgate.net Bulky N,N'-disubstituted thioureas can form highly active and stable palladium(0) complexes that effectively catalyze the coupling of aryl halides with olefins or boronic acids. acs.orgcore.ac.ukorganic-chemistry.org For example, palladium complexes of sterically bulky thioureas have shown high turnover numbers (TONs) in the Heck reaction of aryl iodides and bromides. acs.org Similarly, novel C2-symmetric thiourea ligands have been applied in Heck and Suzuki reactions of arenediazonium salts under aerobic conditions. pkusz.edu.cn In some cases, the thiourea can be desulfurized in situ to generate a palladium-carbene complex, which is the active catalytic species in Suzuki-Miyaura couplings. researchgate.netnih.gov

The following table summarizes the performance of a representative palladium-thiourea catalyst system in the Heck reaction.

Table 1: Heck Reaction of Aryl Iodides and Olefins using a Thiourea-Pd(0) Catalyst System Catalyst system based on a sterically bulky thiourea derivative similar in principle to 1,3-Bis(2-methoxyphenyl)thiourea.

| Entry | Aryl Iodide | Olefin | Catalyst Loading (mol %) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Butyl acrylate | 0.01 | 4 | >99 |

| 2 | Iodobenzene | Styrene | 0.01 | 4 | >99 |

| 3 | 4-Iodoanisole | Butyl acrylate | 0.01 | 4 | >99 |

| 4 | 4-Iodonitrobenzene | Butyl acrylate | 0.01 | 4 | >99 |

Data sourced from studies on sterically bulky thiourea ligands. acs.org

Polymerization: Bifunctional thiourea-amine catalysts have proven to be highly effective in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable polymer. nih.gov The proposed mechanism involves a dual activation: the thiourea moiety activates the lactide monomer's carbonyl group via hydrogen bonding, making it more electrophilic, while the tertiary amine group activates the initiating alcohol via an acid-base interaction, making it more nucleophilic. nih.govacs.orgresearchgate.net This cooperative catalysis leads to living polymerizations, affording polymers with predictable molecular weights and very narrow polydispersities (Đ ≈ 1.05). nih.gov The structural features of the thiourea catalyst can be tuned to control the polymerization rate and the stereochemistry of the resulting polymer. acs.orgibm.com

Sensor Technologies and Ion Recognition

The hydrogen-bonding and coordination capabilities of the thiourea functional group make it an excellent recognition unit for the design of chemical sensors. Derivatives of 1,3-Bis(2-methoxyphenyl)thiourea can be incorporated into systems for detecting specific ions through electrochemical or optical methods.

Thiourea derivatives can act as ionophores in ion-selective electrodes (ISEs), which are potentiometric sensors that measure the activity of a specific ion in a solution. The thiourea unit selectively binds to the target ion, causing a change in the potential across a membrane, which can be measured and correlated to the ion's concentration.

For example, a potentiometric sensor based on a carbon paste electrode modified with a thiourea derivative has been successfully developed for the determination of salicylate. The sensor demonstrated a Nernstian response of -60.0 mV/decade over a wide concentration range (1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M) and exhibited good selectivity against common interfering ions. The performance of such sensors can be optimized by adding different plasticizers and nanomaterials to the electrode matrix.

Table 2: Performance Characteristics of a Salicylate-Selective Potentiometric Sensor Based on a Thiourea Derivative

| Parameter | Performance |

|---|---|

| Linear Range | 1.0 × 10⁻⁵ – 1.0 × 10⁻¹ M |

| Slope | -60.0 ± 0.5 mV/decade |

| Detection Limit | 7.0 × 10⁻⁶ M |

| Response Time | < 10 s |

| Working pH Range | 4.0 – 10.0 |

| Lifetime | 6 months |

Data sourced from a study on a representative thiourea-based potentiometric sensor.

Colorimetric chemosensors provide a visual method for detecting analytes, where the recognition event triggers a distinct color change. Thiourea-based sensors often incorporate a chromophore (a colored or color-generating group) covalently linked to the thiourea recognition site. When the thiourea moiety binds to a target ion, it perturbs the electronic system of the chromophore, resulting in a shift in its absorption spectrum that is visible to the naked eye.

For instance, thiourea derivatives have been designed for the selective colorimetric detection of anions like fluoride, acetate, and sulfate. The binding occurs through hydrogen bonds between the thiourea N-H protons and the anion. This interaction can induce deprotonation or a change in the intramolecular charge transfer (ICT) characteristics of the attached chromophore, leading to a dramatic color change. Similarly, thiourea derivatives have been utilized for the visual detection of metal cations such as Cu(II).

Concluding Remarks and Future Research Perspectives

Current Challenges and Knowledge Gaps in Thiourea (B124793) Research

Despite the progress in thiourea chemistry, several challenges and knowledge gaps persist, limiting the full exploitation of these versatile molecules.

Structure-Activity Relationship (SAR) Complexity: A primary challenge lies in fully understanding the complex structure-activity relationships of thiourea derivatives. While the synthesis of various substituted thioureas is well-established, predicting the biological activity or catalytic performance based on specific substitutions remains difficult. nih.gov For compounds like 1,3-Bis(2-methoxyphenyl)thiourea, while its solid-state structure is known, there is a gap in understanding how its specific conformation and electronic properties translate to its potential as a ligand or a biologically active agent. nih.govresearchgate.net

Selectivity and Specificity: In medicinal applications, achieving high selectivity for specific biological targets while minimizing off-target effects is a major hurdle. For instance, while many thiourea derivatives show promising anticancer activity, their precise mechanisms of action and selectivity for cancer cells over normal cells require more in-depth investigation. nih.govbiointerfaceresearch.com Research has shown that structural modifications can enhance selectivity, but a universally applicable design strategy is yet to be found. nih.gov

Green Synthesis Protocols: The synthesis of thioureas often involves hazardous reagents like carbon disulfide or thiophosgene (B130339), which are flammable, volatile, and toxic. nih.govbeilstein-journals.org A significant challenge is the development of more environmentally friendly and sustainable synthetic methods. While mechanochemical synthesis and the use of greener solvents are being explored, these methods need to be optimized and scaled for broader applicability. beilstein-journals.orgcsic.es

Exploring Coordination Chemistry: 1,3-Bis(2-methoxyphenyl)thiourea is identified as a highly versatile ligand due to its combination of a secondary amino group, a thioketo group, and methylether groups. nih.govresearchgate.net It can act as a neutral, anionic, or cationic ligand and can be mono- or multidentate. nih.govresearchgate.net A significant knowledge gap exists in the comprehensive exploration of its coordination chemistry with a wide variety of metal centers to create novel complexes with unique properties. nih.govresearchgate.net

Emerging Research Directions and Potential Innovations

The future of thiourea research is bright, with several emerging directions promising significant innovations in chemistry and medicine.

Development of Advanced Derivatives: There is a growing interest in designing and synthesizing more complex thiourea structures, such as bis-thiourea derivatives and urea-thiourea hybrids. biointerfaceresearch.commdpi.com These molecules offer multiple binding sites and can exhibit enhanced biological activities. For example, bis-thiourea derivatives have shown efficacy in treating human leukemia cell lines. mdpi.com Future work could involve synthesizing bis-thiourea analogs of 1,3-Bis(2-methoxyphenyl)thiourea to explore potential synergistic effects.

Organocatalysis: Chiral thioureas have gained prominence as powerful organocatalysts, particularly in stereoselective reactions. nih.gov Their ability to act as strong hydrogen bond donors is key to their catalytic activity. nih.gov An emerging research direction is the design of novel thiourea-based catalysts, including dimeric structures, for a broader range of asymmetric transformations. nih.gov

Targeted Drug Delivery and Therapy: The development of thiourea derivatives as targeted anticancer agents is a major area of innovation. nih.govbiointerfaceresearch.com Research is focusing on derivatives that can target specific molecular pathways involved in cancer progression, such as NF-κB activation and VEGF secretion. nih.gov The use of computational methods, like molecular docking, is becoming increasingly important to predict the binding of thiourea derivatives to biological targets and to guide the design of more potent and selective drugs. biointerfaceresearch.commdpi.com

Materials Science: Thioureas are utilized in the synthesis of various commercial products, including plastics and dyes. mdpi.com An innovative research path lies in the incorporation of specific thiourea derivatives, like 1,3-Bis(2-methoxyphenyl)thiourea, into new materials to impart desired properties, such as thermal stability or specific optical characteristics, leveraging their unique structural features.

The table below summarizes some key research areas and findings for different types of thiourea derivatives.

| Derivative Class | Key Research Area | Example Finding |

| Diaryl Thioureas | Anticancer Activity | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea showed high efficacy against lung cancer cell lines. biointerfaceresearch.com |

| Bis-Thioureas | Anticancer Activity | Demonstrated efficacy against human leukemia cell lines with low IC50 values. mdpi.com |

| Urea-Thiourea Hybrids | Anti-inflammatory Effects | Hybrids have been shown to inhibit the production of proinflammatory cytokines. mdpi.com |

| Chiral Thioureas | Asymmetric Organocatalysis | Efficient in enantioselective reactions like the Morita-Baylis-Hillman reaction. nih.gov |

| Acyl/Aroyl Thioureas | Coordination Chemistry | Act as versatile ligands forming complexes with various transition metals. researchgate.netnih.gov |

Q & A

Basic: What are the standard synthetic routes for preparing 1,3-Bis(2-methoxyphenyl)thiourea, and how can reaction conditions be optimized?

Methodological Answer:

1,3-Bis(2-methoxyphenyl)thiourea is typically synthesized via a condensation reaction between 2-methoxyaniline and thiocarbonyl reagents like carbon disulfide or benzoylisothiocyanate. Key steps include:

- Condensation in anhydrous solvents : Use 1,4-dioxane or acetone under reflux with equimolar reagents to minimize side products .

- pH control : Maintain slightly acidic conditions (e.g., HCl) to protonate intermediates and drive the reaction toward thiourea formation .

- Purification : Recrystallize from methanol or aqueous HCl to remove unreacted amines or isothiocyanates .

Optimization : Adjust solvent polarity (e.g., switch to DMF for slower kinetics) or use catalytic bases (e.g., triethylamine) to enhance yields. Monitor reaction progress via TLC or NMR.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 1,3-Bis(2-methoxyphenyl)thiourea?

Methodological Answer:

- Spectroscopy :

- NMR : Use /-NMR to confirm substitution patterns (e.g., methoxy proton signals at ~3.8 ppm) and thiourea NH peaks (~10–12 ppm).

- IR : Identify thiocarbonyl (C=S) stretches at ~1250–1350 cm and N–H stretches at ~3200–3400 cm.

- Crystallography :

Advanced: How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, polymorphs) for this compound?

Methodological Answer:

Discrepancies may arise due to:

- Polymorphism : Different crystallization solvents or temperatures can yield monoclinic vs. orthorhombic forms. Use differential scanning calorimetry (DSC) to identify polymorphic transitions .

- Data refinement : Apply twin refinement in SHELXL for twinned crystals or use disorder modeling for flexible substituents (e.g., methoxy groups) .

- Validation tools : Cross-check with the Cambridge Structural Database (CSD) and report crystallographic R-factors and residual electron density .

Advanced: What computational methods are suitable for studying the hydrogen-bonding networks and electronic properties of this thiourea derivative?

Methodological Answer:

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯S hydrogen bonds) using CrystalExplorer .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra and frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular dynamics : Simulate solvent effects on supramolecular assembly using GROMACS or AMBER.

Basic: How can researchers assess the biological activity of 1,3-Bis(2-methoxyphenyl)thiourea, and what assays are recommended?

Methodological Answer:

While direct evidence for this compound is limited, thiourea derivatives are screened for:

- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition for anti-Alzheimer studies) .

- Antimicrobial activity : Perform agar diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determinations .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced: What strategies mitigate stability issues (e.g., decomposition, oxidation) during storage or reaction?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N) at 2–8°C to prevent oxidation of the thiocarbonyl group .

- Stabilizers : Add radical scavengers like BHT (butylated hydroxytoluene) during long-term storage.

- Decomposition analysis : Use TGA-MS to identify degradation products (e.g., sulfonic acids from oxidation) and adjust synthetic protocols accordingly .

Advanced: How can crystallographic software (e.g., SHELX, OLEX2) address challenges in refining disordered structures of this compound?

Methodological Answer:

- Disorder modeling : Split occupancy for overlapping methoxy or phenyl groups using PART commands in SHELXL .

- Twin refinement : For non-merohedral twinning, apply TWIN and BASF instructions with HKLF5 data .

- Validation : Use PLATON to check for missed symmetry (e.g., pseudo-centering) and ADDSYM for space group corrections .

Advanced: What synthetic modifications (e.g., substituent variations) could enhance the catalytic or material science applications of this thiourea?

Methodological Answer:

- Electron-withdrawing groups : Replace methoxy with nitro or trifluoromethyl groups to increase acidity of NH protons for organocatalysis .

- Bulkier substituents : Introduce tert-butyl or cyclohexyl groups to modulate solubility for crystal engineering .

- Crosslinking : Polymerize via thiol-ene click chemistry to create thiourea-based MOFs or sensors .

Basic: How do hydrogen-bonding interactions influence the supramolecular assembly of 1,3-Bis(2-methoxyphenyl)thiourea in the solid state?

Methodological Answer:

- Dimer formation : Intermolecular N–H⋯S hydrogen bonds create centrosymmetric dimers, as confirmed by X-ray diffraction .

- Stacking interactions : Parallel-displaced π-π interactions between phenyl rings stabilize layered structures .

- Solvent inclusion : Methanol or acetone in the lattice may form O–H⋯N hydrogen bonds, altering packing motifs .

Advanced: What experimental and computational approaches validate the role of thiourea derivatives in asymmetric catalysis?

Methodological Answer:

- Kinetic studies : Monitor enantioselectivity in Morita-Baylis-Hillman reactions using chiral HPLC .

- DFT transition-state modeling : Identify hydrogen-bonding interactions between thiourea NH and substrates (e.g., carbonyls) .

- In situ NMR : Track catalyst-substrate adducts to propose mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.